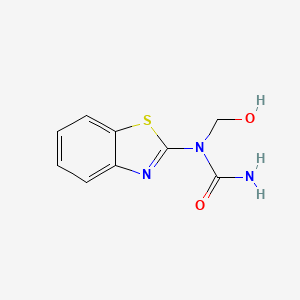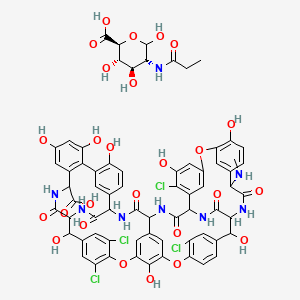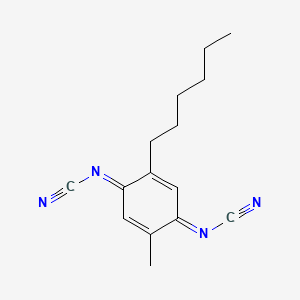
(R)-FTY-720 Vinylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-FTY-720 Vinylphosphonate” is related to nucleic acids used for inhibiting the expression of a target gene in a cell . It involves a first strand that is at least partially complementary to at least a portion of RNA transcribed from the target gene to be inhibited . The first strand of the nucleic acid has a terminal 5’ (E)-vinylphosphonate nucleotide that is linked to the second nucleotide in the first strand by a phosphodiester linkage .
Synthesis Analysis
The first enantioselective synthesis of chiral isosteric phosphonate analogues of FTY720 is described . One of these analogues, FTY720-(E)-vinylphosphonate (S)-5, but not its R enantiomer, elicited a potent antiapoptotic effect in intestinal epithelial cells .
Molecular Structure Analysis
The effects of solvent type and initiator and CTA concentrations on the microstructure, molecular weight and stereoregularity of the resulting PVPA was extensively investigated by FTIR, 1 HNMR, 31 PNMR and elemental analysis .
Chemical Reactions Analysis
An asymmetric Michael addition of malononitrile to vinyl phosphonates was accomplished by hydrogen bond-enhanced bifunctional halogen bond (XB) catalysis . Halogen bonding, with the support of hydrogen-bonding, played a key role in the activation of the Michael acceptors through the phosphonate group .
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for “®-FTY-720 Vinylphosphonate” are not directly available, the field of directed evolution, which includes the development of siRNAs, is seeing significant advancements . These advancements are enabling new research questions to be tackled and are expected to have implications for the development and application of “®-FTY-720 Vinylphosphonate” and similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Vinylphosphonate involves several steps including protection of hydroxyl groups, phosphorylation, deprotection, and vinylphosphonate formation.", "Starting Materials": ["(R)-FTY-720", "Diethyl chlorophosphate", "Triethylamine", "Methanol", "Tetrahydrofuran", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Protection of hydroxyl groups using diethyl chlorophosphate and triethylamine in methanol and tetrahydrofuran", "Phosphorylation using diethyl chlorophosphate and triethylamine in tetrahydrofuran", "Deprotection using sodium bicarbonate in water", "Formation of vinylphosphonate using toluene and triethylamine in tetrahydrofuran"] } | |
| 1142015-25-5 | |
Formule moléculaire |
C20H34NO4P |
Poids moléculaire |
383.469 |
Nom IUPAC |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
Clé InChI |
YWQUROWPKWKDNA-UHPIZROJSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Synonymes |
P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-[1,2,4]Triazolo[1',5':4,5]pyrazino[1,2-b][1,2,4,5]tetrazine](/img/structure/B571210.png)

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B571218.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)

